![molecular formula C25H25N7 B2844430 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline CAS No. 1132609-87-0](/img/no-structure.png)
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A significant aspect of the research on compounds similar to "4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline" involves their synthesis and structural characterization. Studies like those by Menteşe et al. (2015) emphasize the rapid and efficient synthesis of related 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating, showcasing the advancements in synthetic techniques for creating complex molecules with potential biological activities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015). Similarly, the work by Ozbey, Kuş, and Göker (2001) on the crystal structure of closely related benzimidazole derivatives highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Ozbey, Kuş, & Göker, 2001).
Biological Evaluation
Research efforts extend beyond synthesis, focusing on the biological evaluation of these compounds for various pharmacological activities. For instance, Alp et al. (2015) investigated the antiproliferative activities of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives against human leukemia cell lines, indicating the potential for these compounds in cancer therapy (Alp, Gurkan-Alp, Ozkan, & Sunguroglu, 2015). Similarly, studies on the inhibitory properties of these compounds against specific enzymes or biological targets provide insights into their potential therapeutic applications, as seen in the work by Latli et al. (2017), who focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).
Antimicrobial and Anticancer Properties
Another area of research involves evaluating the antimicrobial and anticancer properties of benzimidazole derivatives. Ghasemi et al. (2017) synthesized azo dyes possessing N-heterocycles, including benzimidazole, and evaluated their anticancer and antibacterial activities, showcasing the broad spectrum of potential pharmacological applications of these compounds (Ghasemi, Azizi, Salehi, & Kafil, 2017).
Safety And Hazards
Future Directions
properties
CAS RN |
1132609-87-0 |
|---|---|
Product Name |
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline |
Molecular Formula |
C25H25N7 |
Molecular Weight |
423.524 |
IUPAC Name |
4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |
InChI |
InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
LPSCCOBGZSKECZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)
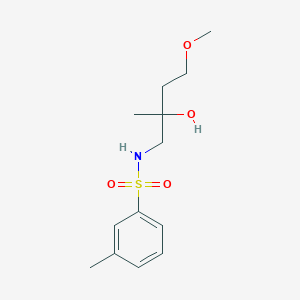
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
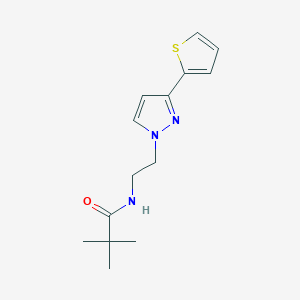
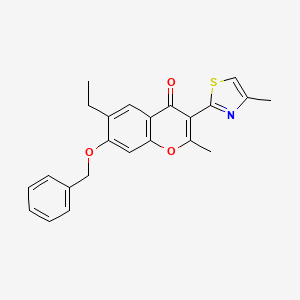
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
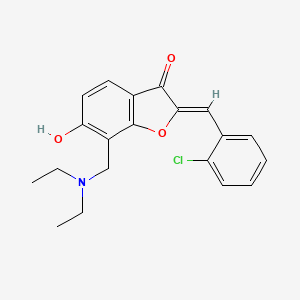
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
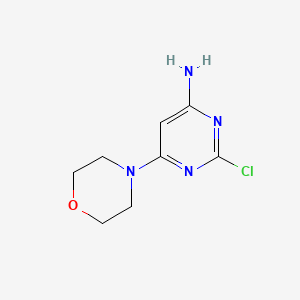
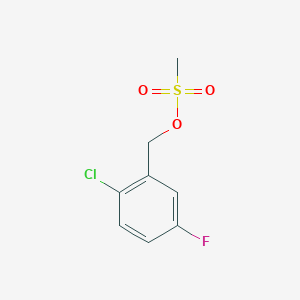
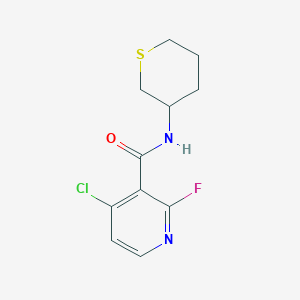
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)